molecular formula C34H58O11 B020414 3-O-Demethylmonensin B CAS No. 109345-56-4

3-O-Demethylmonensin B

Cat. No. B020414
M. Wt: 642.8 g/mol
InChI Key: WUMCYULFRTXIOQ-ITNVIPQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Demethylmonensin B is a natural product that belongs to the monensin family of ionophores. It is produced by Streptomyces cinnamonensis and has been found to have various biological activities. This compound has attracted the attention of researchers due to its potential applications in scientific research.

Scientific Research Applications

Role in Monensin Biosynthesis 3-O-Demethylmonensin B, a derivative obtained during the biosynthesis of monensins, is linked to polyether ring formation, a crucial aspect of ionophoric polyether production. The deletion of specific genes in the monensin biosynthetic gene cluster, namely monBI and monBII, results in the production of C-3-demethylmonensins instead of monensins A and B. This alteration suggests that enzymes MonB are integral to epoxide ring opening and subsequent polyether ring formation, a process initially thought to be catalyzed by the enzyme MonCII (Gallimore et al., 2006).

properties

CAS RN

109345-56-4

Product Name

3-O-Demethylmonensin B

Molecular Formula

C34H58O11

Molecular Weight

642.8 g/mol

IUPAC Name

(2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid

InChI

InChI=1S/C34H58O11/c1-17-13-19(3)34(40,16-35)44-27(17)24-14-18(2)29(41-24)32(8)10-9-25(42-32)31(7)11-12-33(45-31)15-23(36)20(4)28(43-33)21(5)26(37)22(6)30(38)39/h17-29,35-37,40H,9-16H2,1-8H3,(H,38,39)/t17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-,28-,29+,31-,32-,33+,34-/m0/s1

InChI Key

WUMCYULFRTXIOQ-ITNVIPQQSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)C)C)(CO)O)C

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C

synonyms

3-O-demethylmonensin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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